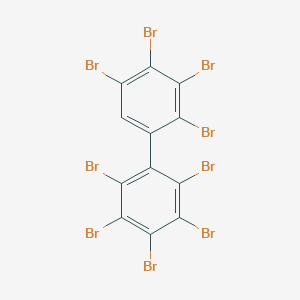

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl has several scientific research applications:

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl. As a polybrominated biphenyl, this compound is resistant to degradation in the environment . It can persist in the environment for extended periods, leading to potential bioaccumulation in organisms. The use of PBBs is banned or restricted in most areas due to their toxicity and persistence in the environment .

Análisis Bioquímico

Biochemical Properties

The high number of bromine atoms in 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl imparts unique physical and chemical properties, such as high thermal stability and lipophilicity These properties are central to its mechanism of action

Cellular Effects

Its lipophilic nature suggests that it may accumulate in lipid-rich tissues and potentially disrupt cellular processes

Molecular Mechanism

Its high thermal stability and lipophilicity suggest that it may interact with lipid membranes or other hydrophobic sites within cells

Dosage Effects in Animal Models

Given its persistence in the environment and potential for bioaccumulation , it is crucial to understand any threshold effects, as well as any toxic or adverse effects at high doses.

Transport and Distribution

Its lipophilic nature suggests that it may interact with lipid transporters or binding proteins .

Análisis De Reacciones Químicas

2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.

Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated biphenyls.

Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogen exchange reagents like sodium iodide . The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl is unique due to its high degree of bromination, which imparts specific chemical and physical properties. Similar compounds include:

2,2’,3,3’,4,4’,5,5’,6-Decabromobiphenyl: This compound has one more bromine atom and is also used as a flame retardant.

2,2’,3,3’,4,4’,5,5’,6-Octabromobiphenyl: With one less bromine atom, this compound has slightly different properties and applications.

These similar compounds share the general structure of polybrominated biphenyls but differ in their degree of bromination, which affects their reactivity, toxicity, and environmental persistence .

Actividad Biológica

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl (NBB) is a highly brominated organic compound belonging to the class of polybrominated biphenyls (PBBs). Its molecular formula is C₁₂HBr₉, and it is characterized by the presence of nine bromine atoms attached to a biphenyl structure. This extensive bromination significantly influences its chemical properties and biological activity, making it a subject of interest in environmental and toxicological research.

The high degree of bromination in NBB imparts unique physical and chemical properties, such as:

- High thermal stability : This stability allows NBB to persist in the environment.

- Lipophilicity : NBB’s hydrophobic nature leads to potential bioaccumulation in living organisms.

Biological Activity

Research indicates that NBB exhibits various biological activities that raise concerns regarding its environmental and health impacts. Key findings include:

- Xenobiotic Response Element (XRE) Binding : NBB has been shown to bind to the XRE promoter region of genes involved in detoxification processes. This binding activates the expression of multiple phase I and II xenobiotic metabolizing enzymes, suggesting implications for endocrine disruption and toxicity in aquatic organisms and mammals .

- Endocrine Disruption Potential : Studies suggest that NBB may interact with cellular receptors, leading to endocrine-disrupting effects. Such interactions underscore the importance of understanding how compounds like NBB behave in biological systems.

- Toxicological Effects : Animal studies have demonstrated that exposure to PBBs can result in various adverse health effects, including liver damage, weight loss, skin disorders, and potential carcinogenicity. Specifically, NBB has been linked to liver cancer in animal models following high-dose exposure .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of NBB compared to other structurally similar compounds:

| Compound Name | Molecular Formula | Number of Bromine Atoms | Notable Characteristics |

|---|---|---|---|

| 2,2',3,3',4,4',5,6'-Nonabromobiphenyl | C₁₂HBr₉ | 8 | One less bromine; different biological activity profile |

| Tetrabromobisphenol A | C₁₂H₈Br₄O | 4 | Used as a flame retardant; lower toxicity profile |

| Decabromodiphenyl ether | C₁₂Br₁₀O | 10 | More extensively brominated; higher persistence |

Case Studies

- Environmental Persistence : Research has highlighted NBB's persistence in aquatic environments. Studies showed significant bioaccumulation in fish species exposed to contaminated waters. The compound's resistance to degradation raises concerns about long-term ecological impacts .

- Health Impact Assessments : A toxicological profile assessment indicated that exposure to PBBs like NBB can lead to severe health outcomes. In laboratory animals fed high doses of PBB mixtures, significant liver damage and increased cancer incidence were observed .

- Human Exposure Studies : Epidemiological studies have suggested potential links between PBB exposure and adverse health effects in humans, including reproductive issues and developmental disorders among populations exposed to contaminated food sources .

Propiedades

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLERKXRXNDBTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219340 | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

864.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69278-62-2 | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST225JYX2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.